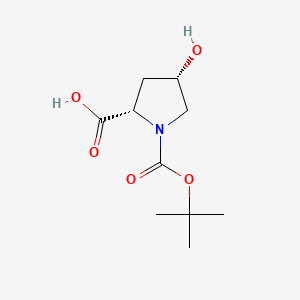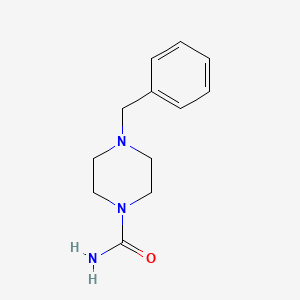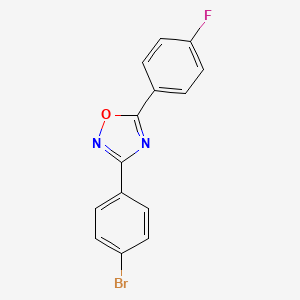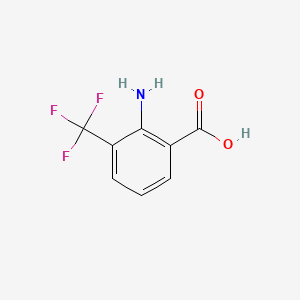
N-Boc-cis-4-Hydroxy-L-proline
Übersicht
Beschreibung
N-Boc-cis-4-Hydroxy-L-proline is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is used as a local anaesthetic and therapeutic agent .
Synthesis Analysis
The synthesis of N-BOC-cis-4-hydroxyproline methyl ester involves several steps. The process starts with adding dichloromethane, 4-hydroxy-L-proline, and DMAP into a 2L reaction bottle and stirring. BOC anhydride is then slowly dripped into the reaction solution. After the raw materials completely react, water is added into the reaction solution for treatment. The organic phase is dried with anhydrous sodium sulfate, and the solution is concentrated under reduced pressure to obtain a white solid product .Molecular Structure Analysis
The empirical formula of N-Boc-cis-4-Hydroxy-L-proline is C10H17NO5, and its molecular weight is 231.25 .Chemical Reactions Analysis
N-Boc-cis-4-hydroxy-L-proline is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Physical And Chemical Properties Analysis
N-Boc-cis-4-Hydroxy-L-proline is a white to off-white solid. Its specific optical rotation is -47° to -53° (20°C, 589 nm) (c=0.67 in MeOH) .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
N-Boc-cis-4-Hydroxy-L-proline: is widely used in peptide synthesis, particularly in Boc solid-phase peptide synthesis . Its protective Boc group prevents unwanted side reactions and is removed under mild acidic conditions, making it a valuable building block for creating complex peptides.
Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in the synthesis of ADCs . ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug, and the stability of the linker is crucial for the drug’s efficacy.
PROTAC Linkers
N-Boc-cis-4-Hydroxy-L-proline: is also utilized as an alkyl chain-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a novel class of therapeutic agents that target proteins for degradation, offering a new approach to drug development.
Organic Synthesis of Pharmaceuticals
As a chiral building block, it is employed in the organic synthesis of pharmaceuticals, providing the necessary stereochemistry for active medicinal compounds .
Antitumor Activity
Certain derivatives of hydroxyproline, including N-Boc-cis-4-Hydroxy-L-proline , have been evaluated for their antitumor activity. They inhibit cell growth and have been tested in tissue culture and in vivo studies .
Neuroexcitatory Kainoids and Antifungal Echinocandins Synthesis
This compound is a versatile reagent for synthesizing neuroexcitatory kainoids and antifungal echinocandins, which are important for treating neurological disorders and fungal infections, respectively .
Enantioselective Ethylation of Aldehydes
In the field of asymmetric synthesis, N-Boc-cis-4-Hydroxy-L-proline is used to create chiral ligands that facilitate the enantioselective ethylation of aldehydes, a key step in producing optically active compounds .
Study of Cellular Metabolism and Macromolecule Synthesis
It has been proven to be a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells. This application is fundamental to understanding cellular processes and developing new therapeutic strategies .
Safety and Hazards
Zukünftige Richtungen
To promote CHOP’s retention in blood and/or to decrease its toxicity, N-acetylation of CHOP might be a novel approach as a prodrug . The microbial production of N-acetyl CHOP from L-proline by coexpression of L-proline cis-4-hydroxylases and N-acetyltransferase might be a promising method for large-scale preparation .
Wirkmechanismus
Target of Action
N-Boc-cis-4-Hydroxy-L-proline, also known as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, N-Boc-cis-4-Hydroxy-L-proline serves as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it acts as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways affected by N-Boc-cis-4-Hydroxy-L-proline are primarily related to the function of ADCs and PROTACs . In ADCs, the compound allows the specific delivery of cytotoxic drugs to target cells expressing the antibody’s antigen . In PROTACs, it enables the degradation of target proteins by the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of N-Boc-cis-4-Hydroxy-L-proline are largely dependent on the properties of the ADC or PROTAC in which it is incorporated .
Result of Action
The result of N-Boc-cis-4-Hydroxy-L-proline’s action is the successful formation of ADCs and PROTACs . In ADCs, this leads to the targeted delivery and release of cytotoxic drugs in specific cells . In PROTACs, it results in the selective degradation of target proteins .
Action Environment
The action environment of N-Boc-cis-4-Hydroxy-L-proline is within the biological systems where ADCs and PROTACs operate . Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the stability and efficacy of the ADCs and PROTACs .
Eigenschaften
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350919 | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-cis-4-Hydroxy-L-proline | |
CAS RN |
87691-27-8 | |
| Record name | N-Boc-4-hydroxy-L-proline, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)


![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)



![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

